molecular formula C15H16N2O3 B1234342 N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide

N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide

Cat. No. B1234342
M. Wt: 272.3 g/mol
InChI Key: JNKCZCNWALSZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The chemical reactivity of N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide derivatives was explored, particularly focusing on synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. Some chlorinated compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This highlights the potential of these derivatives in cancer research (Fahim & Shalaby, 2019).

Anticonvulsant Properties

  • Research into N-aryl isoxazolecarboxamides, including N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide derivatives, revealed considerable anticonvulsant activity, especially in the MES test. The specific substitution patterns on the phenyl ring were found to be crucial for the activity (Lepage et al., 1992).

Anti-inflammatory Activity

  • Novel indole derivatives, including N-(4-acetylphenyl)-(2 or 4)-(indol-3-yl)alkylcarboxamides, demonstrated promising anti-inflammatory activity with lower ulcerogenic liability compared to standard treatments. This suggests their potential application in anti-inflammatory therapies (Verma et al., 1994).

Herbicidal Activity

  • A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, similar in structure to N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide, showed significant herbicidal activity against both broadleaf and narrowleaf weeds. This demonstrates the potential of these compounds in agricultural applications (Hamper et al., 1995).

Pharmacological Evaluation

  • Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally similar to N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide, were designed and evaluated as anti-inflammatory and analgesic agents. One compound exhibited significant in vitro anti-inflammatory activity, indicating potential in pharmaceutical development (Shkair et al., 2016).

Crystal Structure Analysis

  • The crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound related to N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide, was thoroughly analyzed. Such studies are essential for understanding the molecular properties of these compounds and their potential applications (Polo-Cuadrado et al., 2021).

properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-9(2)14-8-13(17-20-14)15(19)16-12-6-4-5-11(7-12)10(3)18/h4-9H,1-3H3,(H,16,19)

InChI Key

JNKCZCNWALSZPM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-5-propan-2-yl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.